![molecular formula NA B1139204 Pembrolizumab CAS No. 1374853-91-4](/img/new.no-structure.jpg)
Pembrolizumab
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pembrolizumab is a humanized monoclonal antibody used in cancer immunotherapy. It is specifically designed to target and inhibit the programmed cell death protein 1 (PD-1) receptor on lymphocytes, thereby enhancing the immune system’s ability to attack cancer cells. This compound has been approved for the treatment of various cancers, including melanoma, non-small cell lung cancer, head and neck cancer, Hodgkin lymphoma, and certain types of breast cancer .
Biochemical Analysis
Biochemical Properties
Pembrolizumab is an IgG4-kappa monoclonal antibody that specifically binds to the PD-1 receptor on lymphocytes. By blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2, this compound prevents the inhibitory signaling that would otherwise reduce T-cell activity. This blockade enhances the immune system’s ability to attack cancer cells . The interaction between this compound and PD-1 involves high-affinity binding, which is critical for its therapeutic efficacy .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly immune cells. By inhibiting the PD-1 pathway, this compound reactivates T-cells, allowing them to proliferate and attack tumor cells more effectively . This reactivation influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can enhance the production of cytokines and other immune mediators, leading to a more robust anti-tumor response .
Molecular Mechanism
At the molecular level, this compound binds to the PD-1 receptor on T-cells, blocking its interaction with PD-L1 and PD-L2. This blockade prevents the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) and immunoreceptor tyrosine-based switch motifs (ITSMs) in the PD-1 intracellular domain . Consequently, the recruitment of Src homology phosphatase 2 (SHP2) is inhibited, which would otherwise dephosphorylate key proteins in the T-cell receptor (TCR) signaling pathway . This inhibition restores T-cell activity and enhances the immune response against cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under controlled conditions, but its efficacy can be influenced by factors such as light exposure and temperature . Long-term effects on cellular function have been studied in vitro and in vivo, revealing that this compound can sustain T-cell activation and anti-tumor activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of this compound can lead to more pronounced anti-tumor effects, but they may also increase the risk of adverse effects . In humanized mouse models, this compound has shown efficacy in inhibiting tumor growth and preventing metastasis, with dosage-dependent variations in immune cell infiltration and tumor response .
Metabolic Pathways
This compound is primarily involved in the immune response rather than traditional metabolic pathways. It interacts with the PD-1 receptor, blocking its interaction with PD-L1 and PD-L2, which are critical for immune checkpoint regulation . This blockade enhances the immune system’s ability to target and destroy cancer cells, thereby influencing metabolic flux and metabolite levels within the tumor microenvironment .
Transport and Distribution
This compound is distributed within the body through the bloodstream and is primarily transported to lymphoid tissues and tumor sites . The central volume of distribution for this compound is estimated to be between 2.88 and 3.48 liters . Factors such as albumin levels, body weight, and prior therapies can influence its distribution, but these factors are not considered clinically significant .
Subcellular Localization
This compound exerts its effects primarily at the cell surface, where it binds to the PD-1 receptor on T-cells . This interaction does not involve significant subcellular localization, as this compound functions extracellularly to block PD-1 signaling. The downstream effects of PD-1 blockade can influence various intracellular signaling pathways and gene expression profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pembrolizumab is synthesized through recombinant DNA technology. The process involves the insertion of the gene encoding the antibody into a suitable expression system, such as Chinese hamster ovary (CHO) cells. These cells are then cultured in bioreactors under controlled conditions to produce the antibody. The production process includes several steps:
Gene Cloning: The gene encoding the antibody is cloned into an expression vector.
Transfection: The expression vector is introduced into CHO cells.
Cell Culture: The transfected cells are cultured in bioreactors to produce the antibody.
Purification: The antibody is purified using techniques such as protein A affinity chromatography, ion exchange chromatography, and size exclusion chromatography
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure product quality and safety. The production process involves large-scale cell culture in bioreactors, followed by purification and formulation. The final product is then subjected to rigorous quality control tests to ensure its purity, potency, and safety .
Chemical Reactions Analysis
Types of Reactions
Pembrolizumab, being a monoclonal antibody, primarily undergoes biochemical reactions rather than traditional chemical reactions. These include:
Binding Reactions: this compound binds specifically to the PD-1 receptor on T cells.
Immune Activation: By blocking the interaction between PD-1 and its ligands, this compound activates T cells to attack cancer cells
Common Reagents and Conditions
The production and formulation of this compound involve reagents such as:
Culture Media: Used for cell growth and antibody production.
Chromatography Resins: Used for purification of the antibody.
Buffers: Used to maintain the pH and stability of the antibody during purification and formulation
Major Products Formed
The primary product formed is the this compound antibody itself. During the production process, various intermediates and by-products may be formed, which are removed during the purification steps to ensure the final product’s purity .
Scientific Research Applications
FDA-Approved Indications
Pembrolizumab has received FDA approval for several oncological conditions, with notable applications including:
Emerging Applications and Case Studies
Recent studies have expanded the understanding of this compound's efficacy beyond established indications:
- Case Study: Metastatic Ureter Cancer : A patient who experienced anaphylactic-like reactions to atezolizumab was successfully treated with this compound without adverse effects, highlighting its potential as an alternative immunotherapy .
- Long-Term Outcomes in NSCLC : A five-year follow-up study demonstrated that patients receiving this compound maintained a high disease control rate, with many surviving beyond four years post-treatment .
- Combination Therapies : Research is ongoing into the effectiveness of this compound in combination with other treatments, such as chemotherapy and targeted therapies, across various cancer types, including breast and prostate cancers .
Non-FDA Approved Indications
This compound is also being explored in clinical trials for several other cancers, including:
- Nasopharyngeal cancer
- Mesothelioma
- Liver cancer
- Esophageal cancer
- Cutaneous squamous cell carcinoma
- Colorectal cancer
These indications are currently under investigation to establish safety and efficacy profiles.
Safety Profile and Adverse Effects
While this compound is generally well-tolerated, it is associated with immune-mediated adverse effects. A study reported treatment-related adverse events in approximately 81.4% of patients, with immune-mediated reactions occurring in about 40.2% . Common adverse effects include:
- Fatigue
- Rash
- Colitis
- Endocrinopathies (e.g., thyroiditis)
Mechanism of Action
Pembrolizumab exerts its effects by binding to the PD-1 receptor on T cells, blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2. This blockade prevents the inactivation of T cells, thereby enhancing the immune response against cancer cells. The key molecular targets and pathways involved include:
PD-1 Receptor: this compound binds to the PD-1 receptor on T cells.
PD-L1 and PD-L2 Ligands: By blocking these ligands, this compound prevents the suppression of T cell activity.
Immune Activation: The blockade of PD-1/PD-L1 interaction leads to the activation of T cells, which can then attack and destroy cancer cells
Comparison with Similar Compounds
Pembrolizumab is part of a class of drugs known as immune checkpoint inhibitors. Similar compounds include:
Nivolumab: Another PD-1 inhibitor used in cancer immunotherapy.
Atezolizumab: A PD-L1 inhibitor used to treat various cancers.
Durvalumab: Another PD-L1 inhibitor with similar applications .
Uniqueness of this compound
This compound is unique in its broad range of approved indications and its effectiveness in treating multiple types of cancer. It was the first PD-1 inhibitor to receive FDA approval for the treatment of metastatic melanoma and has since been approved for numerous other cancers .
Biological Activity
Pembrolizumab (MK-3475) is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor, which plays a critical role in immune regulation. By inhibiting the interaction between PD-1 and its ligands, PD-L1 and PD-L2, this compound enhances T-cell activation and promotes anti-tumor immunity. This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.
This compound binds with high affinity (29 pM) to PD-1, leading to the blockade of its interaction with PD-L1 and PD-L2. This blockade prevents the inhibition of T-cell receptor (TCR)-mediated T-cell proliferation and cytokine production. The engagement of PD-1 on T cells typically inhibits CD28 signaling through the PI3K/AKT pathway, which is crucial for T-cell activation and survival .
Key Mechanistic Insights:
- Inhibition of Immune Suppression : By blocking PD-1, this compound reverses the immune suppression typically induced by tumor cells.
- Cytokine Modulation : It enhances the production of key cytokines such as interleukin-2 (IL-2), tumor necrosis factor-alpha (TNFα), and interferon-gamma (IFNγ), facilitating a more robust immune response against tumors .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a half-life ranging from 26 to 39 days, allowing for less frequent dosing schedules. Its pharmacodynamics have been demonstrated in various studies where this compound significantly increased IL-2 production in stimulated human and monkey blood cultures compared to controls .
Clinical Efficacy
This compound has shown significant clinical efficacy across various malignancies, particularly in non-small cell lung cancer (NSCLC), melanoma, and tumors with microsatellite instability (MSI-H).
Efficacy Data Overview:
- Non-Small Cell Lung Cancer : In the KEYNOTE-189 trial, this compound combined with chemotherapy resulted in a median overall survival (OS) of 13.8 months . Real-world studies have reported median OS ranging from 10 to 23 months depending on patient characteristics .
- MSI-H Tumors : The KEYNOTE-158 study demonstrated an objective response rate of 34.3% in patients with advanced MSI-H/dMMR cancers, with a median OS of 23.5 months .
Safety Profile
The safety profile of this compound is generally manageable, with immune-related adverse events (irAEs) being the most common. These include skin rash, pruritus, diarrhea, and endocrinopathies . The incidence of severe irAEs is approximately 14.6%, with careful monitoring required during treatment.
Common Adverse Events:
Adverse Event | Incidence (%) |
---|---|
Pruritus | ~20 |
Skin Rash | ~20 |
Diarrhea | ~10 |
Pneumonitis | ~5 |
Case Studies
Several pivotal studies highlight the efficacy and safety of this compound:
- KEYNOTE-001 Study : This adaptive trial established this compound's role in treating metastatic NSCLC, leading to its FDA approval for patients with PD-L1 expression .
- Combination Therapy Studies : Research combining this compound with other agents like eribulin has shown promising results in specific sarcoma subtypes, indicating potential synergistic effects that warrant further investigation .
Properties
CAS No. |
1374853-91-4 |
---|---|
Molecular Formula |
NA |
Molecular Weight |
NA |
Synonyms |
Lambrolizumab; Pembrolizumab |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.